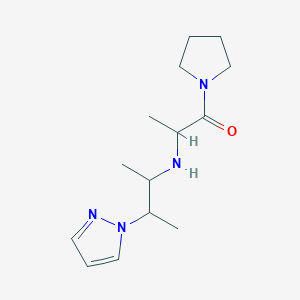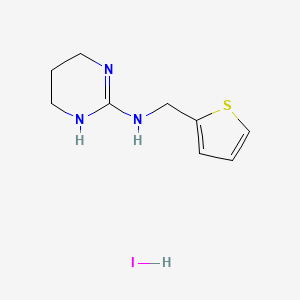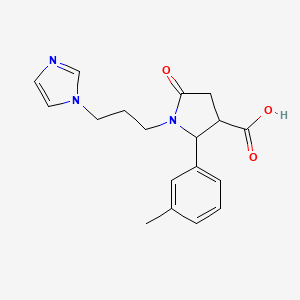
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with the molecular formula C16H24N4O. It is also known as PBP or Pyrrolidinobutyrophenone. This compound is widely used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including the proteasome, chymotrypsin-like activity, and cathepsin B. PBP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. PBP has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one in lab experiments is its ability to selectively inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the function of specific proteins and enzymes. However, one of the limitations of using PBP is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one in scientific research. One direction is the development of new drugs based on the structure of PBP for the treatment of various diseases. Another direction is the investigation of the mechanism of action of PBP and its effects on different proteins and enzymes. Finally, the use of PBP in combination with other drugs for the treatment of cancer and other diseases is also an area of future research.
Conclusion:
In conclusion, 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with various biochemical and physiological effects. It is widely used in scientific research as a chemical tool to study the function of various proteins and enzymes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one have been discussed in this paper. Further research is needed to fully understand the potential of PBP in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 3-(4-bromobutan-2-yl)pyrazole with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is widely used in scientific research as a chemical tool to study the function of various proteins and enzymes. It is also used to investigate the mechanism of action of different drugs and their effects on the human body. PBP has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11(13(3)18-10-6-7-15-18)16-12(2)14(19)17-8-4-5-9-17/h6-7,10-13,16H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOVMCIRGVVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)NC(C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)

![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
![3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7573565.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)

![4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene](/img/structure/B7573600.png)
![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)

![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)